molecular formula C9H14N4O3 B8434532 Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)- CAS No. 36664-18-3

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-

Cat. No. B8434532
Key on ui cas rn: 36664-18-3
M. Wt: 226.23 g/mol
InChI Key: NAEIQHMISIYBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006237B2

Procedure details

2-Nitroimidazole (0.55 g, 4.86 mmol), 4-(2-chloroethyl)morpholine hydrochloride (0.90 g, 4.86 mmol), sodium iodide (0.18 g, 1.21 mmol) and sodium methoxide (0.59 g, 10.0 mmol) are dissolved in DMF (25 mL). The mixture is heated at 100° C. under a nitrogen atmosphere for 14 h. The reaction mixture is cooled and solvent removed in vacuo. The residue is partitioned between ethyl acetate (30 mL) and sat. NaHCO3 (aq.) (30 mL). The aqueous layer is extracted with ethyl acetate (4×30 mL). The organic layers are combined, dried (MgSO4) and solvent removed in vacuo. The solid residue is purified by column chromatography, eluting with 3% methanol in dichloromethane to give a yellow oil (638 mg, 58%). 1H-NMR (400 MHz, d6-DMSO) =2.39-2.45 (m, 4H), 2.66 (t, 2H, J=6 Hz), 3.52 (t, 4H, J=4.8 Hz), 4.52-4.54 (t, 2H, J=6 Hz), 7.19 (s, 1H, Har), 7.68 (s, 1H, Har).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].Cl.Cl[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.[I-].[Na+].C[O-].[Na+]>CN(C=O)C>[N+:1]([C:4]1[N:5]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
0.9 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
0.18 g
Type
reactant
Smiles
[I-].[Na+]
Name
sodium methoxide
Quantity
0.59 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate (30 mL) and sat. NaHCO3 (aq.) (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue is purified by column chromatography
WASH
Type
WASH
Details
eluting with 3% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N(C=CN1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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